molecular formula C12H16O3 B13566929 Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate

Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate

Cat. No.: B13566929
M. Wt: 208.25 g/mol
InChI Key: VLUBVCPVFAXEMJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate is an organic compound with a molecular formula of C12H16O3 It is a derivative of phenylpropanoic acid, featuring a methyl ester group, a hydroxy group, and an ethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-ethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-(4-ethylphenyl)-2-oxopropanoic acid.

    Reduction: 3-(4-ethylphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Lacks the hydroxy and ethyl groups, making it less versatile in certain reactions.

    Methyl 3-(4-methylphenyl)-2-hydroxypropanoate: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

    Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate: Contains a chlorine atom, which can significantly alter its reactivity and applications.

Uniqueness

Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ethyl-substituted phenyl ring. These functional groups provide a balance of reactivity and stability, making the compound suitable for a wide range of applications in organic synthesis and beyond.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(4-ethylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O3/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h4-7,11,13H,3,8H2,1-2H3

InChI Key

VLUBVCPVFAXEMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)OC)O

Origin of Product

United States

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